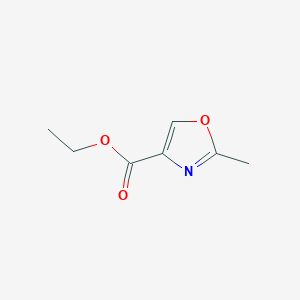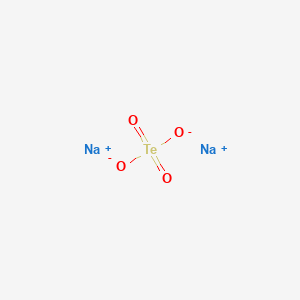
2-(3,6-dioxo-2,3-dihydropyridazin-1(6H)-yl)acetic acid
説明
2-(3,6-Dioxo-2,3-dihydropyridazin-1(6H)-yl)acetic acid, also known as 3,6-Dioxo-2,3-dihydropyridazin-1(6H)-ylacetic acid, is an organic compound that has a wide range of applications in scientific research and laboratory experiments. It is a derivative of the pyridazine ring system, which is a heterocyclic aromatic compound composed of a six-membered ring of nitrogen and carbon atoms. The pyridazine ring system has been widely studied due to its unique properties, including its ability to form strong hydrogen bonds, its low reactivity, and its ability to form stable complexes with other molecules. 3,6-Dioxo-2,3-dihydropyridazin-1(6H)-ylacetic acid is a useful compound for scientists due to its versatile applications in scientific research, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
科学的研究の応用
Herbicidal Activity and Environmental Impact
- Studies on 2,4-D, a widely used herbicide with structural similarity to the compound of interest, highlight its extensive application in agriculture to control broadleaf weeds, with significant attention to its environmental fate and biodegradation mechanisms. The focus has been on understanding the ecological consequences of its use, including effects on non-target species and water quality. Researchers have emphasized the importance of microbial degradation as a pathway for mitigating environmental impacts (Magnoli et al., 2020; Islam et al., 2017).
Biodegradation and Remediation
- The role of microorganisms in degrading similar herbicides, like 2,4-D, in agricultural environments has been highlighted, with studies focusing on the degradation pathways and the identification of microbial species capable of utilizing these compounds as carbon sources. This research is crucial for developing bioremediation strategies to address contamination issues (Karen Magnoli et al., 2020).
Antioxidant Activity
- Research into the antioxidant properties of compounds structurally related to hydroxycinnamic acids provides a foundation for exploring the therapeutic potential of similar compounds. Studies have investigated the structure-activity relationships of these compounds, indicating the importance of specific functional groups in mediating antioxidant effects. This research has implications for developing new antioxidant agents for pharmaceutical applications (Razzaghi-Asl et al., 2013).
Potential Therapeutic Applications
- The broad range of biological activities exhibited by compounds related to hydroxycinnamic acids, such as anti-inflammatory, antimicrobial, and neuroprotective effects, suggests potential therapeutic applications. Investigating the mechanisms of action and optimizing the molecular structures of these compounds could lead to the development of novel treatments for various diseases (N. Razzaghi-Asl et al., 2013).
特性
IUPAC Name |
2-(3,6-dioxo-1H-pyridazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c9-4-1-2-5(10)8(7-4)3-6(11)12/h1-2H,3H2,(H,7,9)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSCOGMAPCVMSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(NC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40906375 | |
| Record name | (3-Hydroxy-6-oxopyridazin-1(6H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40906375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid | |
CAS RN |
10158-72-2 | |
| Record name | 10158-72-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-Hydroxy-6-oxopyridazin-1(6H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40906375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene](/img/structure/B167353.png)









